molecular formula C5H10OS B14731301 (1r,2s)-2-Sulfanylcyclopentanol CAS No. 5457-57-8

(1r,2s)-2-Sulfanylcyclopentanol

Cat. No.: B14731301
CAS No.: 5457-57-8
M. Wt: 118.20 g/mol
InChI Key: BSQRYKFTXPXVIK-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,2s)-2-Sulfanylcyclopentanol is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a thiol (sulfanyl) group and a hydroxyl group The compound’s stereochemistry is specified by the (1r,2s) configuration, indicating the spatial arrangement of its substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2s)-2-Sulfanylcyclopentanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a cyclopentane derivative, the introduction of the thiol and hydroxyl groups can be carried out using specific reagents and catalysts. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and the reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1r,2s)-2-Sulfanylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The hydroxyl group can be reduced to form the corresponding cyclopentane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while reduction of the hydroxyl group can produce cyclopentane derivatives.

Scientific Research Applications

(1r,2s)-2-Sulfanylcyclopentanol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-based redox processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1r,2s)-2-Sulfanylcyclopentanol involves its interaction with molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1r,2s)-2-Hydroxycyclopentanol: Similar structure but lacks the thiol group, leading to different reactivity and applications.

    (1r,2s)-2-Thiocyclopentanol: Similar structure but lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

Uniqueness

(1r,2s)-2-Sulfanylcyclopentanol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

5457-57-8

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

(1R,2S)-2-sulfanylcyclopentan-1-ol

InChI

InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+/m1/s1

InChI Key

BSQRYKFTXPXVIK-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)S)O

Canonical SMILES

C1CC(C(C1)S)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.